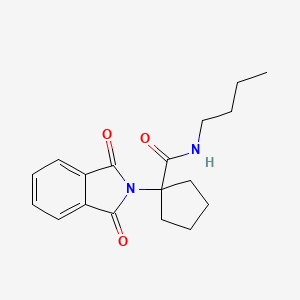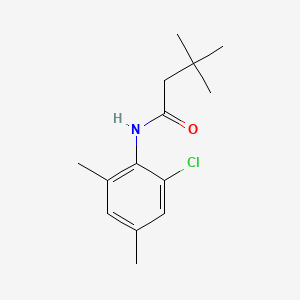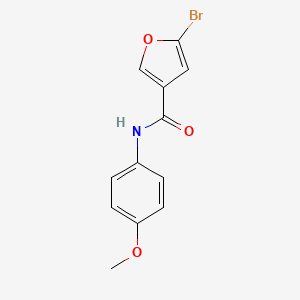
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as an inhibitor of a specific enzyme called protein kinase B (PKB), which plays a crucial role in the regulation of various cellular processes, including cell growth and survival. In
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide involves the inhibition of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes, including cell growth, survival, and metabolism. 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide is activated by the binding of phosphatidylinositol-3,4,5-triphosphate (PIP3) to its pleckstrin homology (PH) domain. Once activated, 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide phosphorylates various downstream targets, including glycogen synthase kinase 3 (GSK3), which regulates cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide are primarily related to its inhibition of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide. This inhibition leads to a decrease in the phosphorylation of downstream targets, including GSK3, which results in the induction of apoptosis and inhibition of cell growth and survival. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide in lab experiments include its specificity for 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide inhibition, which reduces off-target effects and its potential as an anti-cancer agent. However, the limitations of this compound include its low solubility in aqueous solutions, which can affect its bioavailability and its potential toxicity in vivo.
Direcciones Futuras
For the research on 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide include the development of more potent and selective 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide inhibitors, the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, the development of more effective drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide involves several steps, including the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine to yield the desired product. The final step involves the sulfonation of the product with sulfur trioxide to obtain 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to inhibit the activity of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide, which is overexpressed in various cancers and is associated with tumor growth and metastasis. Therefore, this compound has been investigated as a potential anti-cancer agent.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-14(11(2)19-18-10)23(21,22)20-13-8-16-15(17-9-13)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOODHYGFVFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)

![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
